Chlorhydrate de Fingolimod d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

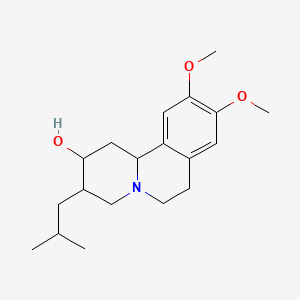

Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a structural analogue of sphingosine, a naturally occurring lipid. Ethyl Fingolimod Hydrochloride retains the core structure of Fingolimod but includes an ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties.

Applications De Recherche Scientifique

Ethyl Fingolimod Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sphingosine analogues and their chemical properties.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving sphingosine-1-phosphate receptors.

Medicine: Explored for potential therapeutic applications in autoimmune diseases, similar to Fingolimod.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Ethyl Fingolimod Hydrochloride primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune response, particularly in the circulation of lymphocytes .

Mode of Action

The compound interacts with its targets by acting as a modulator of S1PRs . It is metabolized to the active metabolite, fingolimod-phosphate, which binds to S1PRs . This binding reduces the circulation of lymphocytes into the central nervous system, potentially reducing the trafficking of pathogenic cells .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and activates protein phosphatase 2A (PP2A) . It also reduces lysophosphatidic acid (LPA) plasma levels and inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) .

Pharmacokinetics

It is known that fingolimod is orally administered , suggesting that it is absorbed in the digestive tract. It is metabolized to its active form, fingolimod-phosphate .

Result of Action

Fingolimod has several molecular and cellular effects. It induces apoptosis, autophagy, and cell cycle arrest . It also enhances BDNF expression and causes a shift in macrophages from M1 to M2 . Furthermore, it has been associated with reduced demyelination and axon loss in the optic nerve, as well as reduced cellular infiltration .

Action Environment

The action of Ethyl Fingolimod Hydrochloride can be influenced by various environmental factors. It is known that Fingolimod must be dispensed with a medication guide that contains important information about its uses and risks , suggesting that patient education and adherence to guidelines are crucial for its effective use.

Analyse Biochimique

Biochemical Properties

Ethyl Fingolimod Hydrochloride interacts with sphingosine 1-phosphate receptors . Its active form, fingolimod-phosphate, inhibits the egress of lymphocytes from lymph nodes, potentially reducing the trafficking of pathogenic cells into the central nervous system (CNS) . This interaction with sphingosine 1-phosphate receptors is a key aspect of its biochemical role.

Cellular Effects

Ethyl Fingolimod Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of sphingosine 1-phosphate receptors . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl Fingolimod Hydrochloride involves its active form, fingolimod-phosphate, binding to sphingosine 1-phosphate receptors . This binding leads to the internalization of these receptors, which inhibits the egress of lymphocytes from lymph nodes . This mechanism reduces the trafficking of potentially pathogenic cells into the CNS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Fingolimod Hydrochloride have been observed over time. For instance, a study showed that the beneficial effects of fingolimod on neurodegeneration were sustained over a 48-month period .

Dosage Effects in Animal Models

The effects of Ethyl Fingolimod Hydrochloride vary with different dosages in animal models. For example, in animal models of Alzheimer’s disease, fingolimod showed neuroprotective effects . These effects were dependent on the neuroinflammatory state at the start of the treatment .

Metabolic Pathways

Ethyl Fingolimod Hydrochloride is involved in several metabolic pathways. It is metabolized via three major pathways: phosphorylation to form the active metabolite fingolimod-phosphate, oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .

Transport and Distribution

Ethyl Fingolimod Hydrochloride is transported and distributed within cells and tissues. Its active form, fingolimod-phosphate, readily penetrates the CNS . This penetration allows it to have direct effects on neural cells .

Subcellular Localization

Given that it readily penetrates the CNS and has direct effects on neural cells , it is likely that it localizes to areas where it can interact with sphingosine 1-phosphate receptors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Fingolimod Hydrochloride typically involves several key steps:

Starting Material: The synthesis begins with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Ethyl Fingolimod Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors for the ethylation and hydrochloride formation steps.

Purification: Employing techniques such as crystallization and filtration to obtain high-purity Ethyl Fingolimod Hydrochloride.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its free base form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles like sodium azide or thiols.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Free base form of Ethyl Fingolimod.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Fingolimod: The parent compound, widely used in multiple sclerosis treatment.

Siponimod: Another sphingosine-1-phosphate receptor modulator with a different side chain.

Ozanimod: A newer compound with similar immunomodulating properties.

Uniqueness: Ethyl Fingolimod Hydrochloride is unique due to the presence of the ethyl group, which may confer distinct pharmacokinetic properties and potentially different therapeutic effects compared to its analogues.

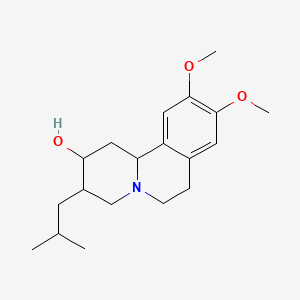

Propriétés

Numéro CAS |

162361-23-1 |

|---|---|

Formule moléculaire |

C₂₁H₃₈ClNO₂ |

Poids moléculaire |

371.98 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)